2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
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Overview
Description
2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfanylacetamide moiety attached to the triazinoindole core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of 5-methyl-1H-indole, followed by the formation of the triazinoindole core through cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Its unique structure and biological activity suggest potential therapeutic applications, although further research is needed to fully understand its medicinal properties.
Mechanism of Action
The mechanism of action of 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-5-methyl-5H-1,2,4-triazino(5,6-b)indole-3(2H)-thione
- 6-bromo-1,2,4-triazine-3,5-(2H,4H)-dione
- 5,6-diphenyl-2H-(1,2,4)triazine-3-thione
Uniqueness
Compared to these similar compounds, 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide stands out due to the presence of the sulfanylacetamide group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H10BrN5OS |
---|---|
Molecular Weight |
352.21 g/mol |
IUPAC Name |
2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H10BrN5OS/c1-18-8-3-2-6(13)4-7(8)10-11(18)15-12(17-16-10)20-5-9(14)19/h2-4H,5H2,1H3,(H2,14,19) |
InChI Key |
YFLJYJNUTVBZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)SCC(=O)N |
Origin of Product |
United States |
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